N-Me-D-Tyr-OH.HCl
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Overview
Description
N-Methyl-D-Tyrosine Hydrochloride (N-Me-D-Tyr-OH.HCl) is a synthetic derivative of the amino acid tyrosine. It is known for its antibiotic properties, specifically its ability to inhibit bacterial growth by binding to the 50S ribosomal subunit . This compound is often used in research and development settings, particularly in the field of pharmaceutical testing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-D-Tyrosine Hydrochloride typically involves the methylation of D-tyrosine. One common method is the use of methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is then purified through crystallization .
Industrial Production Methods
In industrial settings, the production of N-Methyl-D-Tyrosine Hydrochloride may involve solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of the compound. The process involves the use of fluoren-9-ylmethoxycarbonyl (Fmoc)-protected amino acids and a resin support. The final product is obtained through deprotection and purification steps .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-D-Tyrosine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives of N-Methyl-D-Tyrosine Hydrochloride .
Scientific Research Applications
N-Methyl-D-Tyrosine Hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Methyl-D-Tyrosine Hydrochloride involves its binding to the 50S ribosomal subunit of bacteria. This binding inhibits protein synthesis, thereby preventing bacterial growth and proliferation . The molecular targets include the ribosomal RNA and associated proteins within the 50S subunit .
Comparison with Similar Compounds
Similar Compounds
L-Tyrosine: A naturally occurring amino acid used in protein synthesis.
N-Methyl-L-Tyrosine: A similar compound with a different stereochemistry.
4-Hydroxyphenylalanine: Another derivative of tyrosine with similar properties.
Uniqueness
N-Methyl-D-Tyrosine Hydrochloride is unique due to its specific methylation and its ability to inhibit bacterial growth by targeting the 50S ribosomal subunit. This makes it a valuable compound in antibiotic research and pharmaceutical testing .
Properties
IUPAC Name |
(2R)-3-(4-hydroxyphenyl)-2-(methylamino)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-11-9(10(13)14)6-7-2-4-8(12)5-3-7;/h2-5,9,11-12H,6H2,1H3,(H,13,14);1H/t9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDVIUGMMFTRSD-SBSPUUFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=C(C=C1)O)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H](CC1=CC=C(C=C1)O)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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